6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. For instance, a related compound “4-Chloro-2-(trifluoromethyl)phenyl isocyanate” has a molecular formula of C8H3ClF3NO .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and would depend on the reaction conditions and the other reactants involved. For example, “2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine” can react with ethyl acetoacetate to form a pyrazolone derivative .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, “4-Chloro-2-(trifluoromethyl)phenyl isocyanate” has a molecular weight of 221.56 .Scientific Research Applications
Assay Development for Diagnosis of Acute Poisoning
A high-performance liquid chromatographic assay has been developed for several chlorophenoxy and benzonitrile herbicides, aiding in the diagnosis of acute poisoning. This method is capable of resolving mixtures that may contain similar compounds to 6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile and demonstrates its potential use in toxicological analyses (Flanagan & Ruprah, 1989).
Antimicrobial Applications
A study on the synthesis and antimicrobial activity of compounds structurally similar to this compound shows significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential for the compound in antimicrobial research (Guna et al., 2015).
Application in Plastic Industry
Research involving the synthesis of bioactive compounds similar to this compound has been applied as antimicrobial agents in the plastic industry. These compounds are added to various plastics to enhance their resistance against microbial growth (Zaiton et al., 2018).
Environmental Remediation
Studies on the photocatalyzed oxidation pathways of chlorophenol compounds have implications for the environmental remediation of pollutants. These findings can guide the development of processes for the degradation of compounds related to this compound in water treatment (Tang & Huang, 1995).
Development of Fluorescence Probes
Research on the development of novel fluorescence probes for detecting reactive oxygen species has utilized similar compounds. These probes are valuable in biological and chemical applications for the detection of specific reactive species (Setsukinai et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-oxo-4-[2-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-12-7-5-11(6-8-12)17-9-14(15(10-24)18(26)25-17)13-3-1-2-4-16(13)19(21,22)23/h1-9H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUNDMSNTFSJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Cl)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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